molecular formula C18H20FN3O B2635513 9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one CAS No. 730950-19-3

9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one

Cat. No.: B2635513
CAS No.: 730950-19-3
M. Wt: 313.376
InChI Key: QLWOZEGNFKTPGH-UHFFFAOYSA-N
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Description

9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. GSK-3β is a critical target in numerous research areas due to its implication in the pathogenesis of major diseases; its hyperactive state is strongly linked to neurodegenerative pathologies such as Alzheimer's disease, where it promotes the hyperphosphorylation of tau protein , and its dysregulation is a factor in mood disorders and certain cancers . The research value of this compound lies in its ability to selectively modulate the Wnt/β-catenin signaling pathway by inhibiting GSK-3β, thereby preventing the phosphorylation and subsequent degradation of β-catenin, which then accumulates and translocates to the nucleus to activate transcription of genes involved in cell proliferation and differentiation. This mechanism makes it an essential pharmacological tool for investigating neuroprotective strategies, synaptic plasticity, and adult neurogenesis in models of cognitive decline. Furthermore, researchers utilize this inhibitor to explore its effects on glucose homeostasis and insulin sensitivity, given the established role of GSK-3 in insulin signaling, and to probe its potential anti-proliferative effects in oncology research. Its application is fundamental for dissecting the complex GSK-3β signaling network and for validating new therapeutic hypotheses in preclinical studies.

Properties

IUPAC Name

(2Z,9Z)-9-(dimethylaminomethylidene)-2-[(4-fluorophenyl)methylidene]-5,6,7,8-tetrahydroimidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21(2)12-14-5-3-4-10-22-17(14)20-16(18(22)23)11-13-6-8-15(19)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3/b14-12-,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWOZEGNFKTPGH-BVHAAYFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCN2C1=NC(=CC3=CC=C(C=C3)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCCCN2C1=N/C(=C\C3=CC=C(C=C3)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one (CAS Number: 730950-19-3) is a nitrogen-containing heterocyclic compound with potential biological activity. Its molecular formula is C18H20FN3OC_{18}H_{20}FN_3O and it has a molecular weight of approximately 313.37 g/mol. This compound features a complex structure that includes an imidazo[1,2-a]azepine core, which is known for various pharmacological activities.

Research indicates that compounds similar to this one often exhibit antimicrobial and antitumor properties. The presence of the dimethylamino group and the fluorophenyl moiety may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of imidazo[1,2-a]azepines found that these compounds can inhibit the growth of certain bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Antitumor Activity

Imidazo[1,2-a]azepines have been reported to possess anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways involved may include modulation of signaling cascades that control cell growth and survival.

Case Studies

  • In Vitro Studies : A study conducted on related compounds indicated that they could significantly reduce the viability of several cancer cell lines at micromolar concentrations. These studies often utilize assays such as MTT or XTT to measure cell viability post-treatment.
  • In Vivo Studies : Animal models treated with imidazo[1,2-a]azepine derivatives demonstrated reduced tumor sizes compared to control groups. These findings suggest that further exploration into dosing regimens and long-term effects is warranted.

Safety and Toxicology

Preliminary assessments indicate that compounds in this class may exhibit low toxicity profiles; however, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.

Biological Activity Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced viability in cancer cell lines
Safety ProfileLow toxicity in preliminary studies

Structure-Activity Relationship (SAR)

Structural FeatureBiological ActivityImpact on Efficacy
Dimethylamino groupEnhances receptor bindingIncreased potency
4-Fluorophenyl moietyImproves lipophilicityBetter membrane penetration
Imidazo[1,2-a]azepine coreAnticancer propertiesEssential for activity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]azepine structures exhibit promising anticancer properties. The unique nitrogen heterocycles in these compounds can interact with various biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier. This characteristic may render the compound useful for developing treatments for neurological disorders such as depression or anxiety. The structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorophenyl moiety is hypothesized to enhance binding affinity to target receptors due to increased electron-withdrawing effects, which can stabilize the molecular conformation necessary for receptor interaction. Comparative studies with similar compounds could elucidate the impact of various substitutions on biological activity .

Synthesis and Characterization

A detailed synthesis route has been established for this compound utilizing methods such as Claisen-Schmidt condensation and subsequent cyclization reactions. Characterization techniques including NMR spectroscopy and mass spectrometry have confirmed the structural integrity and purity of synthesized batches .

Pharmacological Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range against breast and lung cancer cells. Further investigations are needed to assess the mechanism of action and potential side effects in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Imidazo[1,2-a]azepin-3-one 9-(Dimethylamino)methylidene, 2-(4-fluorophenyl)methylidene High thermal stability (melting point >300°C inferred from analogues); potential kinase inhibition inferred from structural motifs
Methyl (Z)-2-(4-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene) acetate Benzoimidazo[1,2-a]pyrimidinone 3-Fluorophenyl, methyl ester Melting point >300°C; strong IR absorption at 3306–733 cm⁻¹; used in synthetic chemistry studies
4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine Imidazo[1,2-a]pyridine 4-Fluorophenyl, dimethylaminomethyl Molecular weight 362.412 g/mol; linked to cGMP-dependent protein kinase inhibition
5-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole derivatives Imidazo[1,2-a]imidazole 4-Fluorophenyl, dimethylaminoacetamide ALK5 inhibitors for fibrosis treatment; IC₅₀ values <100 nM in pharmacological assays

Physicochemical Properties

  • Thermal Stability : Analogues like 5j and 5l () exhibit melting points >300°C, suggesting the target compound may share similar thermal resilience due to its rigid fused-ring system .
  • Spectroscopic Features: IR: Strong absorption bands at ~1675 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C) are common in imidazoazepinones . NMR: The 4-fluorophenyl group would show characteristic aromatic proton signals at δ 7.00–7.30 ppm (cf. ), while the dimethylamino group may appear as a singlet near δ 3.0 ppm .

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